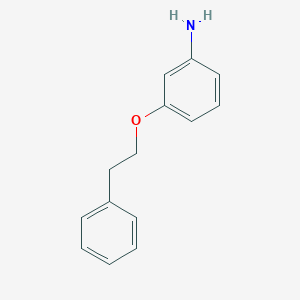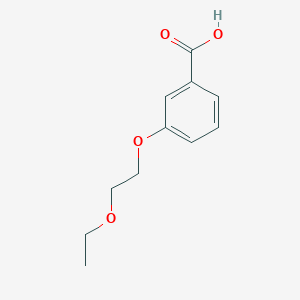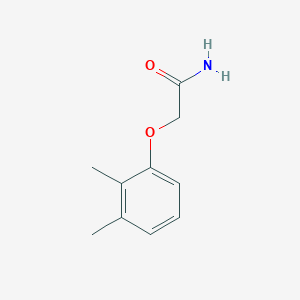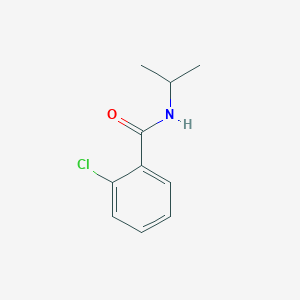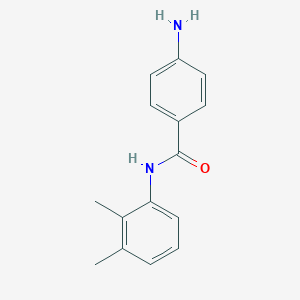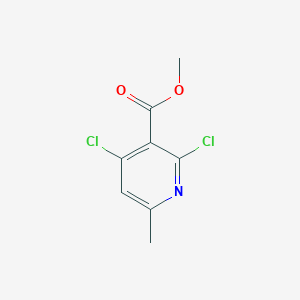
Bis(4-iodophenyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-iodophenyl)methane, also known as 4,4'-dimethyldiphenylmethane, is a chemical compound that belongs to the family of diarylmethanes. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Bis(4-iodophenyl)methane is not fully understood, but it has been proposed that it acts by inducing oxidative stress and DNA damage in target cells. It has also been reported to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis or cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of bacterial and viral growth, the induction of apoptosis in cancer cells, and the modulation of immune responses. It has also been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bis(4-iodophenyl)methane in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the use of Bis(4-iodophenyl)methane in scientific research. One potential application is in the development of new antimicrobial agents, as it has been shown to exhibit potent activity against a range of bacterial and viral pathogens. Another direction is in the development of new anticancer drugs, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound could be used as a fluorescent probe for the detection of metal ions in biological systems, or as a ligand for the preparation of metal complexes with potential applications in catalysis or materials science.
Conclusion
This compound is a versatile and promising compound with potential applications in various scientific fields. Its unique properties and potential for drug discovery make it an important subject of research. Further studies are required to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and other fields.
Méthodes De Synthèse
Bis(4-iodophenyl)methane can be synthesized through the reaction of 4-iodobenzyl chloride with benzene in the presence of a Lewis acid catalyst. The reaction proceeds through Friedel-Crafts alkylation, and the product is obtained in high yield and purity. Other methods of synthesis have also been reported, including the reaction of 4-iodobenzyl bromide with benzene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
Bis(4-iodophenyl)methane has been used in various scientific research applications, including the development of new materials, organic synthesis, and medicinal chemistry. It has been reported to exhibit potent antimicrobial, antiviral, and anticancer activities, making it a promising candidate for drug discovery. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Propriétés
| 23055-78-9 | |
Formule moléculaire |
C13H10I2 |
Poids moléculaire |
420.03 g/mol |
Nom IUPAC |
1-iodo-4-[(4-iodophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10I2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 |
Clé InChI |
AWNHELPYJJKYDP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)I)I |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)I)I |
| 23055-78-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


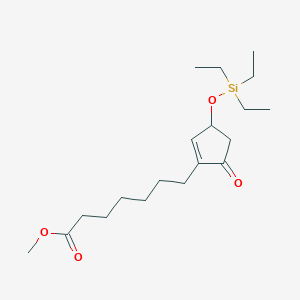

![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)

